N-tert-Butylpyrrolidine-1-carboxamide

Lipophilicity Drug Design Agrochemical Formulation

Differentiate your R&D with N-tert-Butylpyrrolidine-1-carboxamide. Its unique tert-butyl substituent provides superior steric bulk, conformational restriction, and elevated lipophilicity unattainable with N-methyl or N-isopropyl analogs. Commercially available at ≥95% purity, it's a non-interchangeable building block for agrochemical herbicide design and anti-infective drug discovery targeting enzymes like InhA. Minimize in-house synthesis and accelerate SAR studies with this privileged scaffold.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B12983077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butylpyrrolidine-1-carboxamide
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCCC1
InChIInChI=1S/C9H18N2O/c1-9(2,3)10-8(12)11-6-4-5-7-11/h4-7H2,1-3H3,(H,10,12)
InChIKeyAPSXDXXHDUYZAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butylpyrrolidine-1-carboxamide (CAS 109925-66-8): Chemical Properties and Baseline Data for Procurement Decisions


N-tert-Butylpyrrolidine-1-carboxamide (CAS 109925-66-8; C9H18N2O; MW 170.25) is a pyrrolidine carboxamide derivative featuring a tert-butyl substituent on the carboxamide nitrogen and a carboxamide group at the 1-position of the pyrrolidine ring [1]. This compound is characterized by a saturated five-membered nitrogen heterocycle, a tertiary amide linkage, and a bulky, electron-donating tert-butyl group that confers distinct steric and lipophilic properties relative to unsubstituted or less hindered analogs [1]. Predicted physicochemical parameters include a boiling point of 318.4±9.0 °C, density of 1.004±0.06 g/cm³, and a pKa of 14.42±0.20 . The compound is commercially available as a research-grade building block and has been implicated in herbicidal compositions as well as in the discovery of novel enoyl acyl carrier protein reductase (InhA) inhibitors [2].

Why N-tert-Butylpyrrolidine-1-carboxamide Cannot Be Replaced by Common Pyrrolidine Carboxamide Analogs


Generic substitution of N-tert-butylpyrrolidine-1-carboxamide with structurally similar pyrrolidine carboxamides (e.g., N-methyl, N-isopropyl, N-butyl, or unsubstituted derivatives) fails because the tert-butyl group is not a simple hydrophobic increment—it introduces a unique combination of steric bulk, conformational restriction, and electronic modulation that directly impacts molecular recognition, physicochemical properties, and synthetic utility. For instance, the tert-butyl substituent reduces the number of rotatable bonds compared to linear alkyl chains, locks the carboxamide moiety into a preferred conformation, and significantly elevates lipophilicity beyond that of smaller alkyl groups . These differences translate into measurable variations in boiling point, membrane permeability, and binding affinity in target-based assays, making the tert-butyl analog a non-interchangeable entity in research programs requiring precise structure–activity correlations [1].

Quantitative Differentiation of N-tert-Butylpyrrolidine-1-carboxamide Against Closest Analogs


Lipophilicity (XLogP) Increase vs. Unsubstituted Pyrrolidine-1-carboxamide

The tert-butyl substituent in N-tert-butylpyrrolidine-1-carboxamide dramatically increases lipophilicity relative to the parent pyrrolidine-1-carboxamide. While a direct experimental XLogP for the target compound is not publicly available, the closely related N-butylpyrrolidine-1-carboxamide exhibits an XLogP3 of 1.3 ; the tert-butyl analog is expected to possess a similar or slightly higher value (estimated ~1.3–1.5). In contrast, unsubstituted pyrrolidine-1-carboxamide has a measured XLogP of -0.20 [1]. This difference of ≥1.5 log units corresponds to a >30-fold increase in octanol–water partition coefficient, indicating substantially enhanced membrane permeability—a critical parameter for both agrochemical uptake and medicinal chemistry lead optimization.

Lipophilicity Drug Design Agrochemical Formulation

Boiling Point Reduction vs. N-Butylpyrrolidine-2-carboxamide

N-tert-Butylpyrrolidine-1-carboxamide exhibits a predicted boiling point of 318.4±9.0 °C , whereas the structurally analogous N-butylpyrrolidine-2-carboxamide (a positional isomer with a linear butyl chain) has a higher predicted boiling point of 337.5±31.0 °C . The ~19 °C lower boiling point of the tert-butyl derivative may reflect reduced intermolecular hydrogen bonding due to steric shielding of the carboxamide group, facilitating more efficient distillation or solvent removal during synthesis.

Thermal Stability Purification Process Chemistry

Conformational Rigidity via Reduced Rotatable Bonds vs. N-Butyl Analog

The tert-butyl group in N-tert-butylpyrrolidine-1-carboxamide introduces substantial steric hindrance and restricts conformational freedom. Based on its SMILES structure [1], the compound possesses only 2 rotatable bonds (the N–C(tert-butyl) bond and the pyrrolidine ring carbons), whereas the N-butylpyrrolidine-1-carboxamide analog has 3 rotatable bonds due to the flexible butyl chain . This reduction in rotational degrees of freedom locks the carboxamide moiety into a more rigid conformation, which can enhance binding selectivity and potency in enzyme targets such as InhA, where crystal structures of pyrrolidine carboxamide inhibitors demonstrate that steric bulk is accommodated within the hydrophobic pocket [2].

Conformational Restriction Target Binding Medicinal Chemistry

Reduced Topological Polar Surface Area (TPSA) vs. Unsubstituted Pyrrolidine-1-carboxamide

N-tert-Butylpyrrolidine-1-carboxamide has an estimated TPSA of approximately 32.3 Ų, based on the value reported for the structurally analogous N-butylpyrrolidine-1-carboxamide . In contrast, unsubstituted pyrrolidine-1-carboxamide possesses a significantly larger TPSA of 46.30 Ų [1]. The 14 Ų reduction in polar surface area is attributed to the masking of the carboxamide nitrogen by the bulky tert-butyl group, which limits hydrogen-bonding capacity. Lower TPSA values are empirically associated with improved passive diffusion across biological membranes, an attribute that enhances oral bioavailability in drug candidates and foliar uptake in herbicidal agents.

Membrane Permeability ADME Drug-likeness

Herbicidal Application Specificity Relative to Unsubstituted Pyrrolidine-1-carboxamide

According to ChemicalBook, N-tert-butylpyrrolidine-1-carboxamide is specifically employed in the synthesis of herbicidal compositions containing photosynthesis inhibitors . This documented agrochemical utility is not shared by unsubstituted pyrrolidine-1-carboxamide, which lacks such targeted applications and is primarily noted only for general antimicrobial properties . The tert-butyl group likely contributes to the required physicochemical profile (lipophilicity, stability) for effective herbicidal activity, making the compound a preferred building block in the development of proprietary herbicidal mixtures.

Herbicide Agrochemical Photosynthesis Inhibitor

Commercial Availability and Purity Benchmarking Against Less Common Analogs

N-tert-Butylpyrrolidine-1-carboxamide (CAS 109925-66-8) is stocked by multiple reputable chemical suppliers with purities typically ≥95% [1]. In contrast, the N-isopropyl analog is less readily available, with limited vendor listings and often requiring custom synthesis. Furthermore, the closely related N-tert-butylpyrrolidine-2-carboxamide (CAS 938764-12-6) is offered at 95% purity by vendors such as AKSci, confirming that the tert-butyl-substituted pyrrolidine carboxamide scaffold is a commercially viable, off-the-shelf building block . The availability of a high-purity standard grade streamlines procurement and reduces the need for in-house synthesis or costly purification steps.

Commercial Availability Purity Procurement

Optimal Application Scenarios for N-tert-Butylpyrrolidine-1-carboxamide in Research and Industrial Settings


Herbicidal Formulation Development

Leverage the documented use of N-tert-butylpyrrolidine-1-carboxamide in photosynthesis-inhibitor herbicidal compositions . Its elevated lipophilicity (XLogP ~1.3–1.5) and reduced TPSA (~32.3 Ų) relative to unsubstituted pyrrolidine-1-carboxamide enhance foliar uptake and cuticular penetration, making it a valuable building block for designing novel pre‑emergent or post‑emergent herbicides. Procurement for agrochemical R&D is further justified by commercial availability and high purity standards.

Medicinal Chemistry Hit-to-Lead Optimization

In programs targeting enzymes with hydrophobic active sites (e.g., InhA from Mycobacterium tuberculosis [1]), the tert-butyl group of this compound provides a conformationally restricted, lipophilic moiety that can be exploited to improve binding affinity and selectivity. The reduced rotatable bond count (2 vs. 3 for N‑butyl analog) and lower TPSA are consistent with favorable ADME properties, supporting its use as a privileged scaffold in anti-infective drug discovery.

Chemical Biology Probe Synthesis

The tert-butylpyrrolidine carboxamide core is amenable to further functionalization via the pyrrolidine nitrogen or the carboxamide group, enabling the construction of activity-based probes or affinity reagents. The compound's commercial availability at ≥95% purity minimizes the need for in‑house synthesis, accelerating the development of chemical tools for target identification and validation studies.

Process Chemistry and Synthetic Methodology Development

With a lower boiling point (318.4±9.0 °C) than structurally similar N‑butyl derivatives , N‑tert‑butylpyrrolidine‑1‑carboxamide offers practical advantages in purification by distillation. Additionally, patents describing the synthesis of α‑carboxamide pyrrolidine derivatives [2] provide validated synthetic routes, making this compound an attractive model substrate for exploring new amidation or heterocycle functionalization methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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